molecular formula C16H19Cl2FN4O2S B10914549 1-(3,4-Dichlorophenyl)-4-((1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine

1-(3,4-Dichlorophenyl)-4-((1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine

Cat. No.: B10914549
M. Wt: 421.3 g/mol
InChI Key: UIPUMOAQECKYMW-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-4-((1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-4-((1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with β-diketones or α,β-unsaturated carbonyl compounds.

    Sulfonylation: The pyrazole derivative is then sulfonylated using sulfonyl chlorides in the presence of a base.

    Piperazine coupling: The sulfonylated pyrazole is coupled with a piperazine derivative under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-4-((1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-4-((1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)piperazine: A simpler derivative with similar structural features.

    1-(3,4-Dichlorophenyl)-4-(sulfonyl)piperazine: Lacks the pyrazole moiety but retains the sulfonyl group.

    1-(3,4-Dichlorophenyl)-4-(pyrazolyl)piperazine: Contains the pyrazole ring but lacks the sulfonyl group.

Uniqueness

1-(3,4-Dichlorophenyl)-4-((1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine is unique due to the presence of both the sulfonyl and pyrazole moieties, which may confer distinct chemical and biological properties compared to its simpler analogs.

Properties

Molecular Formula

C16H19Cl2FN4O2S

Molecular Weight

421.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-4-(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)sulfonylpiperazine

InChI

InChI=1S/C16H19Cl2FN4O2S/c1-3-23-16(19)15(11(2)20-23)26(24,25)22-8-6-21(7-9-22)12-4-5-13(17)14(18)10-12/h4-5,10H,3,6-9H2,1-2H3

InChI Key

UIPUMOAQECKYMW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)F

Origin of Product

United States

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